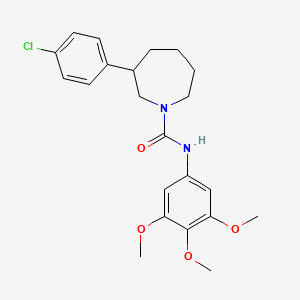

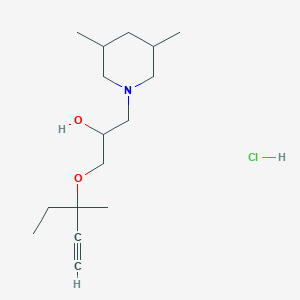

![molecular formula C12H9ClF3N3O2S B2978562 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 897805-05-9](/img/structure/B2978562.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the oxadiazole ring, and the acetamide group, along with the trifluoromethyl and chloro substituents. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group, for example, is known to be quite reactive and could participate in various reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Hemolytic Agents

A study on the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides revealed their potential as antimicrobial and hemolytic agents. These compounds demonstrated varied efficacy against microbial species, highlighting their application in developing new antimicrobial agents with minimized toxicity. The series included derivatives that exhibited significant activity, suggesting their potential in the pharmaceutical industry for treating infections while considering their cytotoxicity levels (Rehman et al., 2016).

Antibacterial and Enzyme Inhibition

Another study focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as antibacterial agents and enzyme inhibitors. The research pinpointed compounds with significant anti-bacterial properties against various strains and moderate α-chymotrypsin enzyme inhibition, providing insights into designing new antibacterial agents with enzyme inhibition capabilities (Siddiqui et al., 2014).

Antioxidant, Analgesic, and Anti-inflammatory Actions

A comprehensive study on heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives, including N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, explored their computational and pharmacological evaluation. This research assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. It revealed that certain compounds, due to their structural affinity, offer promising antioxidant, analgesic, and anti-inflammatory benefits, suggesting their application in treating related conditions (Faheem, 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O2S/c1-6-18-19-11(21-6)22-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWNIMKODYMXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)

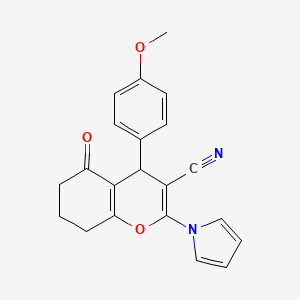

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)

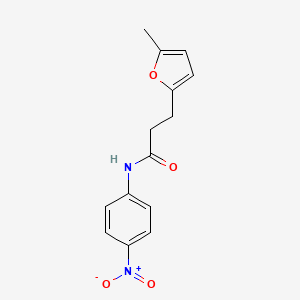

![N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2978485.png)

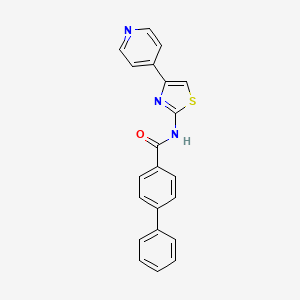

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)